3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains phenyl groups and a phenylsulfonyl group, which may influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrazole ring substituted with phenyl and phenylsulfonyl groups. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, phenyl groups, and the phenylsulfonyl group. The electron-donating methoxy groups could potentially increase the reactivity of the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar phenyl groups could influence its solubility .Scientific Research Applications
Synthesis and Biological Evaluation
Anti-inflammatory and Antimicrobial Activities
A series of novel pyrazole derivatives, including compounds similar to 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results in inhibiting pro-inflammatory cytokines (TNF-α and IL-6) and exhibiting antimicrobial activity against various pathogenic bacteria and fungi (Keche et al., 2012).
Carbonic Anhydrase and Acetylcholinesterase Inhibitory Activities
Pyrazoline derivatives have been investigated for their inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. These studies highlight the potential of pyrazoline compounds in the development of new therapeutic agents for treating diseases associated with these enzymes (Yamali et al., 2020).
Photophysical and Physicochemical Investigations
Fluorescent Chemosensors
Pyrazoline derivatives have been developed as fluorescent chemosensors for metal ion detection, demonstrating their potential in environmental and biological sensing applications. These compounds exhibit significant changes in their photophysical properties in the presence of specific metal ions, such as Fe3+, enabling their use as on-off fluorescent sensors (Khan, 2020).
pH Sensors
Investigations into the photophysical properties of pyrazoline compounds have revealed their potential as "off-on-off" fluorescent pH sensors. These studies explore the impact of pH on the fluorescence properties of pyrazoline derivatives, highlighting their utility in various applications requiring pH monitoring (Bozkurt et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-22-14-13-18(15-23(22)29-2)20-16-21(17-9-5-3-6-10-17)25(24-20)30(26,27)19-11-7-4-8-12-19/h3-15,21H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFJTBVVZPGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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